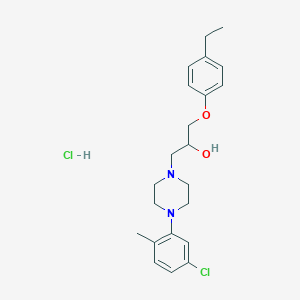

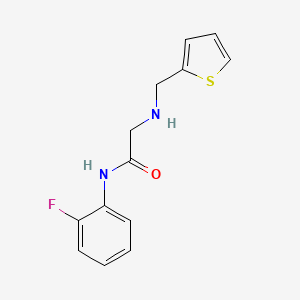

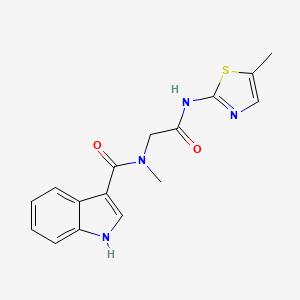

N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with variations in their molecular structure have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amine with an activated carboxylic acid or its derivatives. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, the synthesis of other acetamide derivatives has been reported using various starting materials and reagents, such as POCl3 in acetate , or by following a 'green protocol' . These methods could potentially be adapted to synthesize "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. The crystal packing is typically stabilized by hydrogen bonds, as seen in the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which features C–H···N and N–H···N hydrogen bonds . The dihedral angle between aromatic rings and the acetamide group can vary, as observed in 2,2-Dibromo-N-(4-fluorophenyl)acetamide, where it is 29.5° . These techniques could be employed to determine the molecular structure of "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be explored using computational methods such as density functional theory (DFT) and analyses of molecular descriptors. For example, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was explained using local and global molecular descriptors . Similarly, the reactivity of "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" could be predicted by computational studies, which would provide insights into its potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and reactivity. The acidity constants (pKa) of similar compounds have been determined using UV spectroscopy, which is crucial for understanding their behavior in biological systems . The intermolecular interactions and crystal packing contribute to the compound's stability and solubility, as seen in the Hirshfeld surface analysis of related compounds . These analyses could be applied to "N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide" to predict its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by (Sunder & Maleraju, 2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide and assessed their anti-inflammatory activity.

- (Badiger et al., 2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial properties.

- (Mphahlele et al., 2017) focused on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their potential in vitro antiplasmodial properties.

- (Olszewska et al., 2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide using X-ray powder diffraction, highlighting their potential as pesticides.

- (Camurlu & Guven, 2015) studied thiazole-containing monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide for their optoelectronic properties, relevant in polymer science.

Biological and Pharmaceutical Research

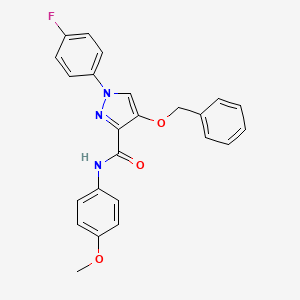

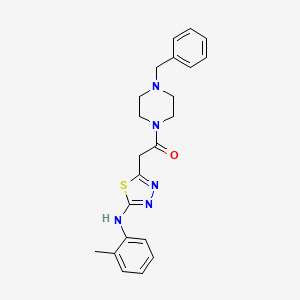

- (Hassan et al., 2022) synthesized 1,2,4-triazole based compounds, including N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, and evaluated their inhibitory activity against mushroom tyrosinase.

- A study by (Duran & Demirayak, 2012) on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed anticancer activities against various human tumor cell lines.

- (Alharbi & Alshammari, 2019) focused on synthesizing new lamotrigine analogs, including fluorine-substituted 1,2,4-triazines, and their evaluation as antibacterial agents.

- (Abu-Melha, 2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities toward cancer cell lines.

Material Science and Other Applications

- (Parikh & Joshi, 2014) synthesized oxadiazole derivatives with fluoro-substituted acetamides and evaluated their antimicrobial properties.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(thiophen-2-ylmethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2OS/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10/h1-7,15H,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPLWJDPBTUHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CS2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2542008.png)

![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)

![N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2542023.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)

![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)